![molecular formula C16H18BN3O2 B1405395 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile CAS No. 2223050-63-1](/img/structure/B1405395.png)
3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile
Overview
Description
3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile, commonly referred to as 3TMB, is an organoboron compound that is used in various scientific research applications. Its chemical structure consists of a benzonitrile core with a pyrazole ring and a boron-based organic ligand attached. 3TMB has a wide range of applications, from organic synthesis to medicinal chemistry. It is also used as a catalyst in biocatalysis and as a reagent in chemical synthesis.
Scientific Research Applications
Synthesis and Characterization
- 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile and related compounds have been extensively studied in the field of synthetic chemistry. Research has focused on their synthesis, characterization, and crystal structure analysis. For example, Liao et al. (2022) explored the synthesis and characterization of a closely related compound, confirming its structure through various spectroscopies and X-ray diffraction. This study contributes to understanding the molecular structure and properties of such compounds (Liao, Liu, Wang, & Zhou, 2022).
Crystal Structure and Vibrational Properties
- Wu et al. (2021) synthesized similar compounds and characterized their structure using spectroscopy and X-ray diffraction. The study also involved Density Functional Theory (DFT) calculations to determine the optimized molecular crystal structures, providing insights into the geometrical parameters and vibrational properties of these compounds (Wu, Chen, Chen, & Zhou, 2021).
Molecular Electrostatic Potential Analysis
- Another study by Yang et al. (2021) investigated the nucleophilic substitution reaction to obtain a similar compound. They used DFT to analyze the molecular structure and electrostatic potential, revealing the molecular structure characteristics and conformations (Yang et al., 2021).
properties
IUPAC Name |
3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BN3O2/c1-15(2)16(3,4)22-17(21-15)14-8-9-20(19-14)13-7-5-6-12(10-13)11-18/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCXEVGSHRIKRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.